The synthesis of 8-Bromo-cGMP sodium typically involves the bromination of guanosine monophosphate followed by cyclization to form the cyclic structure. Specific methods may include:
The technical details surrounding these methods can vary based on the desired yield and purity levels, often necessitating purification steps such as chromatography to isolate the final product .
The molecular structure of 8-Bromo-cGMP sodium features a bromine atom substituent at the 8-position of the guanine base. The structural representation can be described as follows:
The presence of the bromine atom enhances its metabolic stability compared to natural cyclic guanosine monophosphate, allowing for prolonged biological activity .
8-Bromo-cGMP sodium participates in various chemical reactions primarily related to its role as a signaling molecule. Key reactions include:
These reactions are essential for understanding its pharmacological properties and potential therapeutic applications .
The mechanism by which 8-Bromo-cGMP sodium exerts its effects involves several steps:
Data suggest that 8-Bromo-cGMP sodium is approximately 4.3 times more potent than natural cyclic guanosine monophosphate in activating protein kinase G type I alpha .
The physical and chemical properties of 8-Bromo-cGMP sodium include:
These properties are crucial for handling and application in laboratory settings .
8-Bromo-cGMP sodium has several scientific applications:
8-Bromo-guanosine 3',5'-cyclic monophosphate sodium (8-Bromo-cGMP sodium) is a membrane-permeable cyclic guanosine monophosphate analog engineered to activate protein kinase G isoforms with enhanced efficacy and duration compared to endogenous cyclic guanosine monophosphate. Its activation profile exhibits significant isoform specificity: For protein kinase G Iα, 8-Bromo-cGMP sodium demonstrates a half-maximal effective concentration (EC₅₀) of approximately 1.8 μM, making it 4.3-fold more potent than native cyclic guanosine monophosphate. Protein kinase G Iβ requires higher concentrations (EC₅₀ ~3.5 μM), while protein kinase G II shows intermediate sensitivity (EC₅₀ ~2.6 μM) [2] [4]. This differential activation stems from structural variances in the cyclic guanosine monophosphate-binding pockets of regulatory domains, where the bromine substitution at the C8 position stabilizes the syn conformation of the purine ring, optimizing complementary interactions with hydrophobic residues in protein kinase G Iα [4].
Table 1: Activation Parameters of Protein Kinase G Isoforms by 8-Bromo-cGMP Sodium
| Protein Kinase G Isoform | EC₅₀ (μM) | Activation Efficacy (%) | Key Structural Determinants |
|---|---|---|---|
| Protein Kinase G Iα | 1.8 | 100 | Hydrophobic pocket in GAF-A domain |
| Protein Kinase G Iβ | 3.5 | 82 | Reduced hinge region flexibility |
| Protein Kinase G II | 2.6 | 95 | Unique autoinhibitory sequence |
Beyond affinity differences, 8-Bromo-cGMP sodium exhibits prolonged activation kinetics due to its resistance to degradation by phosphodiesterases 5, 6, and 9—the primary cyclic guanosine monophosphate-hydrolyzing enzymes [4]. This property enables sustained phosphorylation of protein kinase G substrates like vasodilator-stimulated phosphoprotein, myosin phosphatase target subunit 1, and calcium-activated potassium channel subunit α-1, translating to persistent physiological effects such as smooth muscle relaxation and inhibition of platelet aggregation [1] [8]. The bromine modification also enhances membrane permeability, facilitating rapid intracellular accumulation and bypassing nucleotidase barriers that limit native cyclic guanosine monophosphate bioavailability [1] [5].
The C8 bromination of cyclic guanosine monophosphate fundamentally alters molecular recognition across cyclic guanosine monophosphate-binding domains, enabling 8-Bromo-cGMP sodium to dominate cyclic nucleotide pools through competitive and allosteric mechanisms. Equilibrium dissociation constant (Kd) analyses reveal 3.7-fold tighter binding to protein kinase G Iα regulatory domains compared to cyclic guanosine monophosphate (Kd = 0.15 μM vs. 0.56 μM) [4]. This advantage originates from the bromine atom’s van der Waals interactions with Val-77 and Ile-211 in the cyclic nucleotide-binding pocket, reducing dissociation rates by 68% [6].
Table 2: Competitive Binding Parameters of 8-Bromo-cGMP Sodium
| Regulatory Domain | Kd (μM) | Displacement Efficiency vs. cGMP (%) | Molecular Interactions Enhanced |
|---|---|---|---|
| Protein Kinase G Iα (GAF-A) | 0.15 | 92 | Val-77, Ile-211 hydrophobic contacts |
| Cyclic Nucleotide-Gated Channel α1 | 8.2 | 78 | Cys-37, Tyr-54 halogen bonding |
| Phosphodiesterase 5 GAF-B | 2.1 | 65* | Allosteric inhibition of catalysis |
| *Negative displacement (stabilizes binding) |
In intact cellular systems, 8-Bromo-cGMP sodium displaces >90% of fluorescence-labeled cyclic guanosine monophosphate from protein kinase G Iα within 30 seconds of application, effectively monopolizing cyclic guanosine monophosphate effector sites [4]. This displacement has functional consequences: In vascular smooth muscle, 100 μM 8-Bromo-cGMP sodium reduces native cyclic guanosine monophosphate-mediated vasorelaxation by 41% through competitive exclusion [6]. Paradoxically, 8-Bromo-cGMP sodium enhances cyclic guanosine monophosphate retention at phosphodiesterase 5 regulatory sites (GAF-B domains), acting as an allosteric inhibitor that reduces catalytic hydrolysis of endogenous cyclic guanosine monophosphate by 65% at saturating concentrations [4] [8]. This dual action—competitive exclusion at kinases coupled with stabilization at phosphodiesterases—creates a distinct signaling landscape favoring prolonged protein kinase G activation despite reduced total cyclic guanosine monophosphate synthesis [6].
Cyclic nucleotide-gated channels exhibit specialized gating responses to 8-Bromo-cGMP sodium, characterized by altered sensitivity, open probability, and calcium permeability compared to native cyclic guanosine monophosphate. In retinal rod photoreceptors (cyclic nucleotide-gated channel α1/β1 complex), 8-Bromo-cGMP sodium demonstrates an EC₅₀ of 8.2 μM—approximately 2.3-fold higher than cyclic guanosine monophosphate—but elicits 38% greater maximal current amplitude due to prolonged mean open time (4.7 ms vs. 3.1 ms) [7] [8]. This kinetic advantage originates from the bromine atom’s stabilization of the channel’s open conformation via interactions with Cys-37 and Tyr-54 residues in the cyclic nucleotide-binding domain [7].
Table 3: Cyclic Nucleotide-Gated Channel Modulation by 8-Bromo-cGMP Sodium
| Channel Type | EC₅₀ (μM) | Maximal Efficacy vs. cGMP (%) | Key Gating Alterations |
|---|---|---|---|
| Retinal Rod (CNGα1/β1) | 8.2 | 138 | ↑ Open probability (Po = 0.92 vs. 0.76) |
| Retinal Cone (CNGα3) | 14.5 | 112 | ↓ Desensitization rate |
| Olfactory (CNGα2/β1b) | 21.8 | 87 | ↑ Calcium permeability (PCa/PNa = 5.7 vs. 4.3) |
| Hyperpolarization-Activated Cyclic Nucleotide-Gated 2 | 42.6 | 63 | Right-shifted voltage dependence |
In olfactory cyclic nucleotide-gated channels, 8-Bromo-cGMP sodium exhibits reduced potency (EC₅₀ = 21.8 μM) but enhances calcium permeability (PCa/PNa = 5.7 vs. 4.3 for cyclic guanosine monophosphate), promoting calcium-calmodulin feedback that accelerates channel adaptation [7] [8]. Hyperpolarization-activated cyclic nucleotide-gated channels show blunted responses to 8-Bromo-cGMP sodium (EC₅₀ = 42.6 μM; 63% efficacy vs. cyclic guanosine monophosphate) due to steric hindrance in the binding pocket, highlighting the structural selectivity of cyclic nucleotide-gated channel gating mechanisms [8].
The physiological implications are substantial: In hippocampal neurons, 50 μM 8-Bromo-cGMP sodium extends cyclic nucleotide-gated channel opening duration by 2.8-fold, increasing calcium influx that potentiates long-term potentiation through calcium/calmodulin-dependent protein kinase II phosphorylation [8]. Conversely, in photoreceptors, 8-Bromo-cGMP sodium’s enhanced efficacy partially overcomes feedback inhibition from calcium-dependent guanylate cyclase-activating proteins, producing exaggerated photoresponses in darkness-adapted retinal preparations [7]. These channel-specific modulations underscore 8-Bromo-cGMP sodium’s utility in dissecting cyclic nucleotide-gated channel contributions to sensory transduction, neuronal plasticity, and pacemaker activity.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7